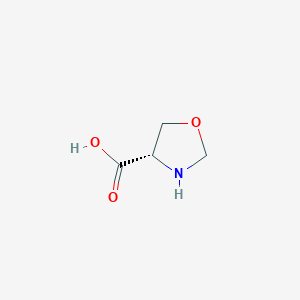

(S)-oxazolidine-4-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4S)-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZIPCXDWCWTCH-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363582 | |

| Record name | (S)-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45521-08-2 | |

| Record name | (S)-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of S Oxazolidine 4 Carboxylic Acid

The synthesis of (S)-oxazolidine-4-carboxylic acid, a derivative of the naturally occurring amino acid L-serine, has been approached through various chemical strategies. The primary goal is to form the five-membered oxazolidinone ring while retaining the stereochemistry at the C-4 position.

A notable and environmentally conscious method involves the reaction of an L-serine derivative with a cyclizing agent in an aqueous medium. google.com One specific process begins with L-serine methyl ester hydrochloride, which reacts with S,S'-dimethyl dithiocarbonate under an inert atmosphere. google.com This is followed by hydrolysis under alkaline conditions (pH 12-14) to yield the final product, (S)-2-oxooxazolidine-4-carboxylic acid. google.com This method is highlighted for its high yield, operational simplicity, and use of water as a solvent, which enhances its safety and environmental profile. google.com

In contrast, earlier synthetic routes reported significantly lower efficiency. One such method involved dissolving L-serine in a sodium hydroxide (B78521) solution and reacting it with bis(trichloromethyl) carbonate (also known as triphosgene) in a dioxane-water solvent system. google.com While this approach also yields the desired product, the reported yield was only 8.5%, making it less practical for large-scale production compared to more modern, optimized methods. google.com

The table below summarizes and compares these two synthetic approaches.

| Feature | Method 1 | Method 2 |

| Starting Material | L-serine methyl ester hydrochloride | L-serine |

| Reagent(s) | S,S'-dimethyl dithiocarbonate, Alkaline substance (for hydrolysis) | Bis(trichloromethyl) carbonate, Sodium hydroxide |

| Solvent | Water | Dioxane/Water |

| Reported Yield | 88% google.com | 8.5% google.com |

| Key Advantages | Environmentally friendly, high safety, high yield google.com | Direct use of L-serine |

Enantiomeric Purity Assessment and Control in S Oxazolidine 4 Carboxylic Acid Synthesis

The biological and chemical utility of chiral molecules like (S)-oxazolidine-4-carboxylic acid is critically dependent on their enantiomeric purity. The presence of the unwanted (R)-enantiomer can lead to different, or even undesirable, effects. For instance, in the related class of oxazolidinone antibiotics, the S-enantiomer of linezolid (B1675486) is approximately four times more potent as an antibacterial agent than its R-enantiomer. nih.gov Therefore, precise and validated analytical methods are essential for quantifying the enantiomeric excess (e.e.).

The primary strategy to control the enantiomeric purity of this compound is to start the synthesis with an enantiomerically pure precursor, such as L-serine. However, it is crucial to verify the stereochemical integrity of the final product, as racemization can potentially occur during the reaction or work-up stages. Several chromatographic and electrophoretic techniques are employed for this purpose.

Capillary Electrophoresis (CE): This technique offers high-resolution separation of enantiomers. For oxazolidinone derivatives, anionic cyclodextrins are used as chiral selectors in the background electrolyte. nih.gov Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD), in particular, has proven highly effective for achieving baseline separation of enantiomeric pairs of oxazolidinone compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for enantiomeric purity determination. Two main approaches are used:

Direct Separation: This involves the use of a chiral stationary phase (CSP), or a chiral column. These columns are designed to interact differently with each enantiomer, leading to different retention times and thus separation.

Indirect Separation: This method involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard, non-chiral (achiral) reversed-phase HPLC column. nih.gov The method is then validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantitation (LOQ). nih.gov

Gas Chromatography (GC): Similar to HPLC, GC can be used for enantiomeric separation. This typically requires derivatization of the amino acid to increase its volatility, followed by separation on a chiral capillary column.

The following table provides an overview of the analytical methods used for enantiomeric purity assessment.

| Analytical Method | Principle | Key Features |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector (e.g., cyclodextrin). nih.gov | High separation efficiency; requires a chromophore for UV detection. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis without derivatization; column selection can be empirical. |

| HPLC with Derivatization | Conversion of enantiomers into diastereomers, which are then separated on a standard achiral column. nih.gov | Robust and widely applicable; requires a pure chiral derivatizing agent. nih.gov |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | High resolution; limited to thermally stable and volatile compounds. |

Chemical Transformations and Derivatizations of S Oxazolidine 4 Carboxylic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups through well-established synthetic protocols.

The conversion of the carboxylic acid to esters and amides is fundamental for creating derivatives with altered physical properties and for subsequent synthetic manipulations.

Esterification: The formation of esters from (S)-oxazolidine-4-carboxylic acid can be achieved through several methods. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or dry hydrogen chloride, is a common approach. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, esters can be formed from the corresponding acid chloride or anhydride (B1165640). byjus.com The reaction involves the replacement of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. chemguide.co.uk

Amidation: Direct amidation of this compound with an amine is possible but typically requires high temperatures to drive off the water molecule that is formed. mdpi.com More commonly, the carboxylic acid is first activated to facilitate amide bond formation under milder conditions. libretexts.org Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to convert the carboxylic acid into a more reactive intermediate, which then readily reacts with an amine to yield the desired amide. libretexts.orglibretexts.org This method is widely used in peptide synthesis. Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, before reacting it with an amine. khanacademy.org

Table 1: Compounds in Esterification and Amidation Reactions

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₄H₇NO₃ | Starting Material |

| (S)-Oxazolidine-4-carboxylate ester | Varies (e.g., C₅H₉NO₃ for methyl ester) | Product |

| (S)-Oxazolidine-4-carboxamide | Varies (e.g., C₄H₈N₂O₂ for primary amide) | Product |

| Sulfuric acid | H₂SO₄ | Catalyst |

The reduction of the carboxylic acid group provides access to chiral amino alcohols, which are important synthetic intermediates.

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting this compound to the corresponding (S)-(oxazolidin-4-yl)methanol. chemguide.co.uklibretexts.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether, followed by an acidic workup to isolate the alcohol product. chemguide.co.uklibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukchemistrysteps.com The reduction process involves the addition of two hydrogen atoms to the carbonyl carbon. libretexts.org

Subsequent Oxidations: While not a common transformation for this specific molecule as it reverses the reduction, the resulting primary alcohol, (S)-(oxazolidin-4-yl)methanol, can theoretically be oxidized. Depending on the reagents and conditions used, primary alcohols can be oxidized to form aldehydes or further to carboxylic acids.

Table 2: Compounds in Reduction and Oxidation Reactions

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₄H₇NO₃ | Starting Material |

| Lithium aluminum hydride (LiAlH₄) | AlH₄Li | Reducing Agent |

Converting the carboxylic acid to more reactive derivatives like acid halides and anhydrides is a key step for facilitating further reactions.

Formation of Acid Halides: Acid chlorides are highly reactive intermediates that can be synthesized from carboxylic acids. The reaction of this compound with thionyl chloride (SOCl₂) is a standard method for preparing the corresponding (S)-oxazolidine-4-carbonyl chloride. libretexts.org This reaction converts the hydroxyl group into an excellent leaving group (an acyl chlorosulfite), which is then displaced by a chloride ion. libretexts.org

Formation of Acid Anhydrides: Acid anhydrides are another class of activated carboxylic acid derivatives. They can be formed by the condensation of two carboxylic acid molecules, though this often requires high temperatures. libretexts.org A mixed anhydride can also be formed, for instance, by reacting the carboxylate with an acyl chloride or chloroformate. These activated species are valuable in various acylation reactions.

Table 3: Compounds in Acid Halide and Anhydride Formation

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₄H₇NO₃ | Starting Material |

| Thionyl chloride (SOCl₂) | SOCl₂ | Reagent |

| (S)-Oxazolidine-4-carbonyl chloride | C₄H₆ClNO₂ | Product |

Modifications of the Oxazolidine (B1195125) Ring System

The oxazolidine ring itself is a site for strategic modifications, including functionalization of the nitrogen atom and cleavage of the ring to generate new molecular frameworks.

Modifying the nitrogen atom of the oxazolidine ring is a common strategy to introduce diversity and to create chiral auxiliaries for asymmetric synthesis.

N-Alkylation: The secondary amine within the oxazolidine ring can undergo N-alkylation. This reaction introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide. For instance, synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives has been achieved using activated alkyl halides. diva-portal.org This functionalization can significantly alter the properties and reactivity of the molecule.

N-Acylation: N-acylation is a particularly important transformation, as N-acylated oxazolidinones are widely used as chiral auxiliaries in stereoselective synthesis. chemistryviews.org this compound can be converted to an oxazolidinone derivative, which can then be acylated. More direct methods have also been developed, such as the N-acylation of oxazolidinones with aldehydes using oxidative N-heterocyclic carbene (NHC) catalysis. chemistryviews.org This provides an environmentally friendly route to N-acylated products in good to excellent yields. chemistryviews.org

Table 4: Compounds in N-Alkylation and Acylation

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₄H₇NO₃ | Starting Material |

| N-Alkyl-(S)-oxazolidine-4-carboxylic acid | Varies | Product |

| N-Acyl-(S)-oxazolidinone derivative | Varies | Product |

Cleavage of the oxazolidine ring offers a powerful method for transforming the heterocyclic scaffold into other valuable chiral molecules.

Ring-Opening Reactions: The oxazolidine ring can be opened under various conditions to yield acyclic products, thereby diversifying the molecular structure. For example, treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents results in a ring-opening reaction where the organomagnesium species attacks the carbonyl group, leading to the formation of tertiary carboxylic amides. nih.govresearchgate.net This reaction provides access to useful substrates for further stereoselective transformations. nih.govresearchgate.net The oxazolidine ring is also susceptible to hydrolysis under acidic or basic conditions, which can lead to ring cleavage. researchgate.net

Rearrangement Reactions: While specific rearrangement reactions for this compound are less commonly documented, rearrangements of related oxazoline (B21484) systems are known. For instance, the thermal rearrangement of 2-bromooxazolines to 2-bromoisocyanates has been reported. acs.org Such rearrangements, when applied to derivatives of this compound, could provide pathways to novel chiral isocyanates and other reactive intermediates.

Table 5: Compounds in Ring-Opening and Rearrangement

| Compound Name | Molecular Formula | Role |

|---|---|---|

| N-Alkyl-oxazolidin-2-one | Varies | Starting Material |

| Grignard Reagent | Varies (R-MgX) | Reagent |

| Tertiary carboxylic amide | Varies | Product |

| 2-Bromooxazoline | Varies | Starting Material (Related System) |

Compound Index

Table 6: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| (S)-(Oxazolidin-4-yl)methanol | C₄H₉NO₂ |

| (S)-Oxazolidine-4-carboxamide | C₄H₈N₂O₂ |

| (S)-Oxazolidine-4-carbonyl chloride | C₄H₆ClNO₂ |

| (S)-Oxazolidine-4-carboxylate ester | C₅H₉NO₃ (Methyl ester) |

| This compound | C₄H₇NO₃ |

| (S)-Oxazolidine-4-carboxylic anhydride | C₈H₁₂N₂O₅ |

| 2-Bromooxazoline | Varies |

| 2-Bromoisocyanate | Varies |

| Acid anhydride | Varies |

| Acid chloride | Varies |

| Aldehyde | R-CHO |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

| Grignard Reagent | R-MgX |

| Lithium aluminum hydride (LiAlH₄) | AlH₄Li |

| N-Acyl-(S)-oxazolidinone derivative | Varies |

| N-Alkyl-(S)-oxazolidine-4-carboxylic acid | Varies |

| N-Alkyl-oxazolidin-2-one | Varies |

| Sodium borohydride (NaBH₄) | BH₄Na |

| Sulfuric acid | H₂SO₄ |

| Tertiary carboxylic amide | Varies |

Functionalization at Position-2 of the Oxazolidine Ring

The C-2 position of the this compound ring is a key site for chemical modification, most notably through the introduction of a carbonyl group to form a 2-oxo derivative. This transformation converts the oxazolidine into an oxazolidinone, a scaffold present in numerous pharmaceutically important compounds.

A significant method for this functionalization involves the reaction of an L-serine derivative, the precursor to this compound, with a suitable carbonylating agent. For instance, (S)-2-oxooxazolidine-4-carboxylic acid can be synthesized from L-serine methyl ester hydrochloride. The process involves an initial reaction with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis under alkaline conditions. google.com This method is noted for being environmentally friendly by using water as a solvent and achieving high product yields. google.com

Another established, albeit lower-yielding, method involves reacting serine with agents like bis(trichloromethyl) carbonate or methyl chloroformate in organic solvents. google.com For example, the reaction of L-serine with bis(trichloromethyl) carbonate in a sodium hydroxide (B78521) solution followed by treatment with dioxane can produce (S)-2-oxo-oxazolidine-4-carboxylic acid, though yields have been reported to be as low as 8.5%. google.com

The resulting (S)-2-oxo-oxazolidine-4-carboxylic acid is a valuable intermediate for further synthesis, particularly in medicinal chemistry for creating antibacterial agents. google.comnih.gov

Multi-Component Reactions Incorporating this compound

This compound is an excellent substrate for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. Its carboxylic acid functionality enables its participation in some of the most powerful isocyanide-based MCRs, namely the Ugi and Passerini reactions. wikipedia.orgwikipedia.org By incorporating this chiral building block, chemists can generate diverse libraries of complex, stereochemically defined peptidomimetics and heterocyclic scaffolds.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org When this compound is used, it provides the carboxylate component. The reaction proceeds through a concerted, non-ionic mechanism, yielding an α-acyloxy amide. The stereocenter at C-4 of the oxazolidine ring remains intact, leading to the formation of diastereomeric products whose stereochemistry is influenced by the chiral oxazolidine moiety.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a fourth component, an amine. wikipedia.orgorganic-chemistry.org It combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The reaction is initiated by the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.orgmdpi.com Nucleophilic attack by the isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement, yields the product. wikipedia.org Using this compound as the acid component introduces a chiral element, resulting in the synthesis of complex peptide-like structures with a defined stereocenter derived from the starting material. mdpi.comnih.gov

The utility of these MCRs lies in their high atom economy and the ability to generate significant molecular diversity from readily available starting materials, making them a cornerstone of combinatorial chemistry and drug discovery. wikipedia.orgslideshare.net

Applications of S Oxazolidine 4 Carboxylic Acid in Advanced Chemical Synthesis

(S)-Oxazolidine-4-carboxylic Acid as a Chiral Building Block

The unique structural features of this compound, including its defined stereochemistry at the C4 position, render it an invaluable starting material for the synthesis of a wide array of chiral molecules.

Synthesis of Enantiopure Amino Acids and Their Derivatives

This compound serves as a crucial precursor for the synthesis of non-proteinogenic α-amino acids, which are of great interest in medicinal chemistry and drug discovery. mdpi.com The synthesis of these unnatural amino acids often involves the stereoselective alkylation of oxazolidinone derivatives, followed by ring-opening of the heterocyclic core. mdpi.com This methodology allows for the introduction of diverse side chains, leading to a broad spectrum of enantiomerically pure amino acid derivatives. For instance, a two-step process has been developed for the conversion of serine into a variety of optically pure unnatural amino acids, utilizing a photocatalytic cross-electrophile coupling. princeton.edu

Furthermore, derivatives of oxazolidine-4-carboxylic acid are employed in peptide synthesis. The introduction of motifs like 4(S)-oxazolidineacetic acid, 2-oxo (D-Oxac) into a polypeptide chain can induce specific secondary structures. nih.gov

Construction of Complex Heterocyclic Systems and Scaffolds

The oxazolidine (B1195125) ring system is a common feature in many biologically active compounds and serves as a key synthetic intermediate. nih.gov this compound and its derivatives are instrumental in the construction of more complex heterocyclic frameworks. For example, they are used in the synthesis of oxazolidin-2-ones, a class of compounds known for their antibacterial properties. nih.gov The synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are important intermediates for antibacterial agents, has been a subject of significant research. google.com

An efficient approach for the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been developed, combining an asymmetric aldol (B89426) reaction with a modified Curtius protocol. nih.gov This strategy has been successfully applied to the concise total synthesis of the natural product (-)-cytoxazone. nih.gov

Stereoselective Introduction of Chiral Centers

The inherent chirality of this compound allows for the stereoselective introduction of new chiral centers in a molecule. This is often achieved through diastereoselective reactions where the existing stereocenter on the oxazolidine ring directs the stereochemical outcome of subsequent transformations. For example, chiral oxazolidinones derived from amino acids have been used as auxiliaries in asymmetric alkylation and Michael addition reactions.

The development of methods for the stereoselective synthesis of oxazolidin-2-ones with control over vicinal stereogenic centers is an active area of research. nih.gov These methods provide access to a range of valuable building blocks for organic synthesis.

Role in Asymmetric Catalysis and Reagent Design

Beyond its use as a stoichiometric chiral building block, the this compound framework is a valuable scaffold for the design of chiral ligands and organocatalysts for asymmetric transformations.

Development of Chiral Ligands for Metal-Mediated Asymmetric Transformations

Chiral oxazolidine-containing ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. scispace.com These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate. The development of chiral dirhodium catalysts derived from amino acids, including those with oxazolidine structures, has been reported for various applications.

Design of Organocatalysts Based on this compound Structure

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth. The rigid and chiral scaffold of this compound makes it an attractive template for the design of novel organocatalysts. For example, imidazolidine-4-thiones, which can be considered structural analogs, have been investigated as prebiotic organocatalysts. uni-muenchen.de

Enantioselective Transformations Mediated by this compound Derivatives

Derivatives of this compound, particularly N-acyl oxazolidin-2-ones, are renowned as "chiral auxiliaries." rsc.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary can be cleaved and recycled. scielo.org.mx This strategy is a cornerstone of modern asymmetric synthesis. rsc.org

The effectiveness of these auxiliaries, often called Evans' auxiliaries, stems from the oxazolidinone ring, which effectively shields one face of the enolate derived from the N-acyl group. This steric hindrance forces an incoming electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity. scielo.org.mxresearchgate.net These auxiliaries are particularly effective in asymmetric alkylation and aldol reactions. rsc.orgresearchgate.net

For instance, the alkylation of lithium enolates derived from N-acyl oxazolidinone auxiliaries proceeds with excellent diastereoselectivity, enabling the synthesis of α-branched chiral products. researchgate.netnih.gov Similarly, aldol reactions, which form crucial carbon-carbon bonds and create two new stereocenters, can be precisely controlled. By selecting the appropriate metal enolate (e.g., boron or titanium), chemists can selectively synthesize different stereoisomers ("Evans syn" or "non-Evans syn" aldol products) from a single chiral auxiliary. researchgate.netnih.gov

| Reaction Type | Auxiliary | Electrophile/Substrate | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference(s) |

| Aldol Reaction | (S)-N-propionyl-4-isopropyl-2-oxazolidinone | Various aldehydes | High diastereofacial selectivity for syn adducts | researchgate.net |

| Alkylation | SuperQuat oxazolidinone | Various alkyl halides | Excellent diastereoselectivity | nih.gov |

| Aldol Reaction | (1R,2S)-ephedrine-derived oxadiazin-2-one | Various aldehydes | 75:25 to 99:1 d.r. for non-Evans syn adducts | nih.gov |

| 1,4-Addition | Chiral α,β-unsaturated N-acyl-4-phenyl-2-oxazolidinones | Organocuprates | High diastereoselectivity | acs.org |

Utilization in Peptidomimetic and Natural Product Synthesis

The structural features of this compound make it an invaluable component in the synthesis of molecules that mimic peptides and in the total synthesis of complex natural products. mdpi.comresearchgate.net

Peptidomimetics are molecules designed to imitate natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. nih.gov Conformationally restricted amino acids are crucial building blocks for these mimics, as they limit the flexibility of the peptide backbone, inducing specific secondary structures like β-turns. nih.govpdfdrive.to

This compound and its 2-oxo derivative (Oxd) serve as constrained analogs of proline and serine. researchgate.netunibo.it When incorporated into a peptide sequence, the five-membered oxazolidine ring restricts the available dihedral angles, acting as a turn-inducer. nih.govresearchgate.net This is particularly useful in designing peptidomimetics that target protein-protein interactions. Recent studies have explored the synthesis of peptides containing the 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) group, which can be readily formed from a serine residue within a sulfonyl-protected peptide. unibo.it The use of pseudoproline derivatives, such as those formed from serine or threonine, is a common strategy to minimize aggregation during solid-phase peptide synthesis. mdpi.comnih.gov

| Constrained Analog | Canonical Amino Acid Mimicked | Key Structural Feature | Impact on Peptide Structure | Reference(s) |

| This compound | L-Proline, L-Serine | Fused five-membered heterocyclic ring | Induces turns, restricts backbone conformation | researchgate.netunibo.it |

| 2-Oxo-1,3-oxazolidine-4-carboxylate (Oxd) | L-Serine | Planar carbonyl group within the ring system | Acts as a potent turn-inducer, creates rigidified structure | unibo.itresearchgate.net |

The chiral pool approach, which uses readily available enantiopure compounds like amino acids as starting materials, is a powerful strategy for the total synthesis of natural products. mdpi.combohrium.comresearchgate.net this compound, being derived from L-serine, is a prime example of a chiral pool building block. mdpi.combohrium.com

A notable application is in the synthesis of (−)-cytoxazone, a natural product isolated from Streptomyces that modulates cytokine activity. nih.govnih.govresearchgate.net Several synthetic routes to (−)-cytoxazone rely on the stereocontrolling influence of an oxazolidinone structure. In one efficient, three-step synthesis, an asymmetric aldol reaction is followed by a modified Curtius rearrangement. nih.gov The key step involves the intramolecular cyclization of an isocyanate intermediate, which is generated from a carboxylic acid derivative, to form the 4,5-disubstituted oxazolidin-2-one core of cytoxazone with high diastereoselectivity. nih.govnih.gov This process demonstrates how the chirality originating from an amino acid-derived scaffold can be effectively transferred to create the complex stereochemistry of a natural product. mdpi.comnih.gov

| Natural Product Target | Key Synthetic Strategy | Role of Oxazolidine Scaffold | Outcome | Reference(s) |

| (−)-Cytoxazone | Asymmetric aldol addition / Curtius rearrangement | Formation of the 4,5-disubstituted oxazolidin-2-one core | Concise, highly diastereoselective total synthesis | nih.govnih.gov |

| (−)-α-Kainic acid | SmI₂-catalyzed intramolecular cycloaddition | Serine-derived cyclopropane (B1198618) precursor | Excellent diastereoselectivity in key cycloaddition | mdpi.com |

| (+)-Erysotramidine | Michael cyclization | L-serine derived oxazoline (B21484) intermediate | Stereoselective formation of tetracyclic core | mdpi.com |

Biological and Medicinal Chemistry Relevance of S Oxazolidine 4 Carboxylic Acid Derivatives

Design and Synthesis of Bioactive Analogs and Probes

The synthesis of (S)-oxazolidine-4-carboxylic acid derivatives often starts from readily available chiral precursors like L-cysteine or serine. google.comnovapublishers.comnih.gov For instance, a series of thiazolidine-4-carboxylic acid derivatives were synthesized from L-cysteine hydrochloride with the aim of inhibiting the neuraminidase of the influenza A virus. nih.gov These syntheses are often carried out in good yields using suitable strategies. nih.gov

One common synthetic route involves the cyclization of an amino acid with an aldehyde or ketone. novapublishers.com For example, L-cysteine undergoes nucleophilic cyclization with various aldehydes to form diastereomeric 2-alkyl/aryl-thiazolidine-4-carboxylic acids. novapublishers.com Similarly, multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are important medical intermediates, can be synthesized from serine and bis(trichloromethyl) carbonate or similar reagents. google.com The reaction conditions, such as the solvent and base used, can significantly influence the yield and purity of the final product. google.com

The design of bioactive analogs often involves modifying the substituents on the oxazolidine (B1195125) or thiazolidine (B150603) ring to explore their impact on biological activity. This approach allows for the creation of a library of compounds for screening against various biological targets. nih.govresearchgate.net

Exploration of Potential Biological Targets and Mechanisms of Action

Derivatives of this compound have been investigated for a wide range of biological activities, targeting various enzymes and receptors. For example, thiazolidine-4-carboxylic acid derivatives have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them interesting candidates for the management of diabetes. jpbsci.com

Another significant area of investigation is their antibacterial activity. researchgate.net Some thiazolidine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanism for some of these antibacterial agents involves the inhibition of essential bacterial enzymes. nih.gov

Furthermore, certain thiazolidine-4-carboxylic acid derivatives have been designed as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus. nih.gov The mechanism of action in this case involves binding to the active site of the neuraminidase enzyme, thereby preventing the release of new virus particles from infected cells. nih.gov In some cases, these derivatives have also been shown to attenuate cellular oxidative stress by enhancing the activity of enzymes like catalase. rsc.org

Development of Lead Compounds in Drug Discovery Programs

The this compound scaffold has served as a starting point for the development of lead compounds in various drug discovery programs. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

For instance, the discovery of the oxadiazole class of antibiotics, which can be considered structural analogs, originated from in silico docking and scoring against the crystal structure of a penicillin-binding protein. nih.gov This led to the identification of a lead compound that was subsequently modified to improve its antibacterial activity and pharmacokinetic properties. nih.gov

Similarly, in the development of influenza neuraminidase inhibitors, a synthesized thiazolidine-4-carboxylic acid derivative with moderate potency was identified as a lead compound for designing novel inhibitors with potentially enhanced activity. nih.gov The development process often involves creating a series of analogs and evaluating their activity to establish a structure-activity relationship. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. nih.govnih.gov

For thiazolidine-4-carboxylic acid derivatives investigated as α-amylase and α-glucosidase inhibitors, SAR analysis focused on the substituents on the phenyl ring. jpbsci.com Molecular docking studies were also employed to understand the binding interactions within the active site of the enzymes. jpbsci.com

In the case of oxadiazole antibiotics, an extensive SAR study involving 120 derivatives was conducted. nih.gov This study explored modifications at the 5-position of the 1,2,4-oxadiazole (B8745197) ring while keeping another part of the molecule constant. The results revealed that certain substitutions were favored for anti-MRSA activity. nih.govnih.gov These studies are instrumental in guiding the design of more potent and effective drug candidates. nih.gov

Pharmacological Profiling and Preliminary Efficacy Studies in In Vitro Models

The initial evaluation of this compound derivatives is typically performed using in vitro models. These studies provide essential information about the compound's potency, selectivity, and mechanism of action at a cellular level.

For potential anticancer agents, in vitro screening is conducted on various cancer cell lines to assess their cytotoxic effects. mdpi.com For example, four 4-thiazolidinone-based derivatives were evaluated for their impact on the metabolism of different cell lines, including cancer and normal cells. mdpi.com

In the context of antibacterial research, the minimal inhibitory concentration (MIC) of the synthesized compounds is determined against a panel of bacteria, including resistant strains. researchgate.netnih.gov For instance, 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives exhibited better antibacterial activities against several bacterial strains compared to their parent compounds. researchgate.net

For enzyme inhibitors, in vitro assays are used to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). A series of thiazolidine-4-carboxylic acid derivatives were evaluated for their ability to inhibit influenza A neuraminidase, with the most potent compound showing an IC50 value of 0.14 μM. nih.gov These in vitro pharmacological data are critical for selecting promising candidates for further preclinical development.

Interactive Data Table: In Vitro Activity of Selected this compound Derivatives

| Compound Class | Target | Key Finding | Reference |

| Thiazolidine-4-carboxylic acid derivatives | α-Amylase and α-Glucosidase | Potent inhibition, suggesting potential for diabetes management. jpbsci.com | jpbsci.com |

| Thiazolidine-4-carboxylic acid derivatives | Influenza Neuraminidase | Compound 4f exhibited an IC50 of 0.14 μM. nih.gov | nih.gov |

| 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids | P. aeruginosa | Compound 14 showed a powerful antibacterial IC50 value of 0.195 µg/mL. researchgate.net | researchgate.net |

| Oxadiazole Antibiotics | Methicillin-resistant S. aureus (MRSA) | Several derivatives showed MIC values ranging from 0.5 to 4 µg/mL. nih.gov | nih.gov |

Analytical and Spectroscopic Characterization Methodologies for S Oxazolidine 4 Carboxylic Acid and Its Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating components of a mixture, allowing for the assessment of purity and the critical determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely utilized technique for the enantioseparation of chiral compounds, including derivatives of (S)-oxazolidine-4-carboxylic acid. nih.govresearchgate.net This method can be applied directly or after derivatization of the analyte. researchgate.netnih.gov

The separation mechanism in chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed and have demonstrated remarkable performance in resolving a wide array of acidic compounds. chiraltech.comresearchgate.net The choice of mobile phase, often a mixture of solvents like n-hexane and isopropanol (B130326) or polar organic solvents, and additives can significantly influence the retention and separation of enantiomers. researchgate.netresearchgate.net For acidic compounds, operating under weakly acidic mobile phase conditions (pH 5-7) can activate an ionic exchange mechanism between a positively charged chiral selector and the negatively charged analyte molecules, enhancing separation. chiraltech.com

In some instances, pre-column derivatization is employed to convert the enantiomers into diastereomers, which can then be separated on a conventional achiral stationary phase like C18. nih.gov This approach has been successfully used for the determination of the enantiomeric purity of various compounds. nih.gov The elution order of enantiomers can be influenced by the nature of the chiral selector and the composition of the mobile phase. researchgate.net

Below is a representative table illustrating typical parameters for chiral HPLC analysis of carboxylic acid derivatives.

| Parameter | Typical Value/Condition |

| Column | Chiralcel OD-H, Chiralpak AD-H |

| Mobile Phase | n-hexane:isopropanol (e.g., 85:15 v/v), or polar organic solvents like methanol/acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm, 290 nm), Optical Rotation (OR) |

| Temperature | Ambient or controlled (e.g., 25 °C, 40 °C) |

This table provides illustrative examples and actual conditions may vary depending on the specific analyte and column used.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) coupled with chiral stationary phases is another essential technique for the enantiomeric separation of volatile and semi-volatile compounds. chromatographyonline.com This method offers high resolution, sensitivity, and rapid analysis times. uni-muenchen.de The development of CSPs based on cyclodextrin (B1172386) derivatives has significantly expanded the applicability of chiral GC. chromatographyonline.comuni-muenchen.de

The separation principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. uni-muenchen.de These complexes have different thermodynamic stabilities, leading to different retention times and thus separation. uni-muenchen.de The chemical modifications of the cyclodextrins, such as permethylation, influence the selectivity of the stationary phase. chromatographyonline.com For certain nonpolar stationary phases, silanization of the capillary surface may be required to ensure proper coating. uni-muenchen.de Coupling GC with mass spectrometry (GC-MS) allows for the unambiguous identification of the separated enantiomers, even at trace levels, by using selected ion monitoring (SIM) mode. uni-muenchen.de

The table below outlines common parameters for chiral GC analysis.

| Parameter | Typical Value/Condition |

| Column | Capillary column with a chiral stationary phase (e.g., cyclodextrin-based) |

| Carrier Gas | Helium, Hydrogen |

| Temperature Program | Programmed temperature ramp to optimize separation |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Injection | Split/Splitless |

This table presents general parameters; specific conditions are optimized for each analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for monitoring the progress of chemical reactions. rochester.edulibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. rochester.edu The plate is then developed in a suitable solvent system. By observing the disappearance of the starting material spot and the appearance of a new product spot over time, the progression of the reaction can be tracked. libretexts.orgyoutube.com The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps in confirming the identity of the spots, especially when the reactant and product have similar retention factors (Rf values). rochester.edulibretexts.org Visualization of the spots is commonly achieved under UV light for UV-active compounds or by using a staining agent. rochester.edu

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous determination of the chemical structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. slideshare.net ¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. slideshare.net The chemical shift of a proton is indicative of its local chemical environment. slideshare.net

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom reveals its hybridization and the nature of the atoms attached to it. For carboxylic acids, the carboxyl carbon typically appears in the range of 170-185 ppm. princeton.edu

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between atoms. nih.gov COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. nih.gov HSQC spectra show correlations between protons and the carbons to which they are directly attached. hmdb.ca Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings (2-3 bonds) between protons and carbons, which is particularly useful for identifying quaternary carbons and piecing together molecular fragments. princeton.edu

A summary of expected NMR data for a generic oxazolidine-4-carboxylic acid structure is provided below.

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 10-13 | Carboxylic acid proton (may exchange with D₂O) princeton.edu |

| ~4-5 | Protons on the oxazolidine (B1195125) ring adjacent to oxygen and nitrogen | |

| ~2-4 | Other aliphatic protons | |

| ¹³C | 170-185 | Carboxylic acid carbon princeton.edu |

| ~60-80 | Carbons in the oxazolidine ring bonded to heteroatoms | |

| ~20-50 | Other aliphatic carbons |

This table provides approximate chemical shift ranges, and actual values will depend on the specific substitution pattern of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. nih.gov

Upon ionization in the mass spectrometer, the molecule forms a molecular ion, and its mass-to-charge ratio (m/z) gives the molecular weight. youtube.com This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of an -OH group (M-17) or the loss of the entire -COOH group (M-45). arizona.edulibretexts.orgyoutube.com The presence of a heterocyclic ring like oxazolidine will also lead to characteristic fragmentation patterns that can be used for structural confirmation.

The table below lists some common fragments observed in the mass spectra of carboxylic acids.

| Fragmentation | Mass Loss | Resulting Fragment |

| Loss of hydroxyl radical | 17 | [M-OH]⁺ |

| Loss of carboxyl group | 45 | [M-COOH]⁺ |

| Alpha-cleavage | Variable | Cleavage of bonds adjacent to the carbonyl group youtube.com |

| McLafferty rearrangement | Variable | For compounds with a gamma-hydrogen youtube.com |

This table highlights typical fragmentation patterns; the actual fragmentation will be specific to the molecule's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule.

For this compound, the IR spectrum exhibits characteristic absorption bands. A strong, broad band is typically observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the carboxylic acid group. libretexts.orgopenstax.orgorgchemboulder.com The broadness of this peak is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid appears as a strong absorption between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org When the acid exists as a hydrogen-bonded dimer, this peak is centered around 1710 cm⁻¹. libretexts.orgopenstax.org The C-O stretching vibration is typically found in the 1210-1320 cm⁻¹ range. orgchemboulder.com Additionally, O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

In oxazolidine derivatives, such as oxazolidin-5-ones, the lactone carbonyl (C=O) stretch is observed between 1699 and 1799 cm⁻¹. researchgate.net For 2-oxazolidinone, Raman spectroscopy has been employed for its qualification and quantification, indicating the utility of this technique in analyzing related structures. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound and Related Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | libretexts.orgopenstax.orgorgchemboulder.com |

| Carboxylic Acid | C=O Stretch (dimer) | ~1710 | libretexts.orgopenstax.org |

| Carboxylic Acid | C=O Stretch (monomer) | 1760 | libretexts.org |

| Carboxylic Acid | C-O Stretch | 1210-1320 | orgchemboulder.com |

| Carboxylic Acid | O-H Bend | 1440-1395, 950-910 | orgchemboulder.com |

| Lactone (Oxazolidin-5-one) | C=O Stretch | 1699-1799 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores.

For simple carboxylic acids that lack extensive conjugation, the primary absorption occurs at approximately 210 nm. libretexts.orgresearchgate.net This absorption is often too low to be of significant practical use for routine analysis. The oxazolidine ring itself does not possess strong chromophores that absorb in the near-UV or visible range. However, the introduction of aromatic or other unsaturated groups to the oxazolidine ring system can lead to more informative UV-Vis spectra.

X-ray Crystallography for Absolute Stereochemical Assignment and Conformation Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. novapublishers.com This technique has been applied to thiazolidine-4-carboxylic acid, a related sulfur-containing analog, to elucidate its crystal and molecular structure. novapublishers.com For this compound, X-ray crystallography would definitively confirm the (S) configuration at the chiral center (C4) and provide precise bond lengths, bond angles, and torsion angles. This data is crucial for understanding the conformation of the five-membered oxazolidine ring. acs.org The conformation of the oxazolidine ring in various derivatives has been a subject of interest in conformational analysis. acs.org

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of polarized light. This property is quantified by measuring its specific rotation. The direction and magnitude of this rotation are characteristic of the enantiomer. For instance, an (S)-enantiomer might be dextrorotatory (+), while its (R)-enantiomer would be levorotatory (-) with the same magnitude. libretexts.orglibretexts.org

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. CD spectroscopy is particularly useful for analyzing the secondary structure of peptides and proteins. nih.govnih.gov When incorporated into a peptide chain, this compound can influence the peptide's conformation. The CD spectrum of such a modified peptide can reveal the presence of ordered structures like β-sheets or α-helices. The CD spectra of proline-containing peptides, which are structurally similar to oxazolidine-4-carboxylic acid derivatives, often show a negative band around 190-200 nm and sometimes a positive band near 220 nm, which can be indicative of a polyproline II (PPII) type structure. nih.govnih.govresearchgate.net The introduction of the oxazolidine moiety can alter these characteristic spectral features, providing insight into the conformational constraints it imposes. researchgate.net

Emerging Research Directions and Future Perspectives on S Oxazolidine 4 Carboxylic Acid

Novel Synthetic Approaches Emphasizing Sustainability and Green Chemistry Principles

The synthesis of (S)-oxazolidine-4-carboxylic acid and its derivatives is increasingly focusing on sustainable and environmentally friendly methods. Traditional synthetic routes often involve the use of hazardous reagents and organic solvents. google.com For instance, the synthesis of 2-oxo-oxazolidine-4-carboxylic acid has historically utilized reactants like bis(trichloromethyl) carbonate or methyl chloroformate in organic solvents such as dichloromethane, dioxane, methanol, or acetonitrile. google.com These methods are not only environmentally detrimental but can also result in low product yields, with one reported method yielding only 8.5%. google.com

In response to these drawbacks, green chemistry principles are being integrated into novel synthetic strategies. A notable advancement is the development of a synthesis method for multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds that uses water as a solvent. This approach involves reacting a 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. google.com This method is environmentally friendly, safer, and easier to control, achieving a high product yield of over 86%. google.com

Another green approach involves the use of metal-free solid acid carbocatalysts, such as sulfonic acid-functionalized reduced graphene oxide (SA-rGO), for the oxidation of aldehydes to carboxylic acids. nih.gov This method utilizes hydrogen peroxide as a green oxidant and can be performed at a large scale, demonstrating excellent reusability of the catalyst for up to eight runs without a significant drop in productivity. nih.gov While not specific to this compound, this methodology represents a promising sustainable strategy for carboxylic acid synthesis in general.

The following table summarizes a comparison between traditional and green synthetic approaches for related compounds:

| Feature | Traditional Synthesis | Green Synthesis |

| Solvent | Organic solvents (e.g., dichloromethane, dioxane) google.com | Water google.com |

| Reagents | Bis(trichloromethyl) carbonate, methyl chloroformate google.com | S,S'-dimethyl dithiocarbonate google.com, H2O2 nih.gov |

| Catalyst | - | Sulfonic acid-functionalized reduced graphene oxide (SA-rGO) nih.gov |

| Yield | As low as 8.5% google.com | Over 86% google.com |

| Environmental Impact | High | Low |

| Safety | Irritation to skin, eyes, and respiratory system google.com | High safety google.com |

Expanding Applications in Materials Science and Polymer Chemistry

This compound and its derivatives are finding new applications in materials science and polymer chemistry due to their unique structural features. The rigid, chiral heterocyclic structure makes them valuable building blocks for creating polymers with specific properties.

One area of interest is the development of novel polymers based on poly(2-oxazoline)s (POx). researchgate.net These polymers are considered "green" materials with highly tunable physicochemical properties. researchgate.net The functional groups on POx can be manipulated to create materials for a variety of biomedical applications, including drug and gene delivery, tissue engineering, and antimicrobial materials. researchgate.net The reactivity of the 2-oxazoline ring allows for selective reactions, making it a versatile platform for creating functional polymers. researchgate.net

Furthermore, the ability of this compound derivatives to act as pseudo-proline residues in peptide engineering allows for the creation of peptides with enhanced stability and controlled conformations. This has implications for the design of new biomaterials with specific recognition and binding properties. Theoretical studies have explored the conformational aspects of helical poly[this compound], providing insights into its potential for creating structured polymers. acs.org

Advanced Computational Studies and Molecular Modeling for Reaction Prediction and Drug Design

Computational methods are playing an increasingly important role in understanding the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) is a powerful tool for investigating the chemical reactivity and geometrical characteristics of these compounds. nih.gov

In the context of drug design, molecular docking simulations are used to study the potential binding modes of oxazolidinone derivatives with biological targets. For example, studies have investigated the interaction of sulfamoyloxy-oxazolidinone derivatives with the main protease (Mpro) of SARS-CoV-2. nih.gov These simulations can predict binding energies and inhibition constants, providing insights into the potential of these compounds as therapeutic agents. nih.gov

Computational studies have also been employed to understand reaction mechanisms. For instance, the proposed mechanism for the synthesis of 5-substituted-1H-tetrazoles, bioisosteres of carboxylic acids, has been corroborated by computational calculations, which correlated well with experimental findings. nih.gov Similarly, DFT calculations have been used to optimize the molecular structure and energies of thiazolidine-4-carboxylic acid derivatives and their metal complexes. ekb.eg

| Computational Method | Application | Research Finding | Reference |

| Density Functional Theory (DFT) | Investigating chemical reactivity and geometry | Used to study sulfamoyloxy-oxazolidinone derivatives and thiazolidine-4-carboxylic acid complexes. nih.govekb.eg | nih.govekb.eg |

| Molecular Docking | Predicting binding modes and inhibition constants | Studied the interaction of oxazolidinone derivatives with SARS-CoV-2 Mpro. nih.gov | nih.gov |

| Quantum Mechanics | Understanding conformational preferences | Elucidated the origin of conformational preferences in related 4-thiaproline. acs.org | acs.org |

Integration into Supramolecular Chemistry and Self-Assembly Systems

The unique structural features of this compound and its derivatives make them attractive candidates for use in supramolecular chemistry and the design of self-assembling systems. The presence of hydrogen bond donors and acceptors allows these molecules to form ordered structures through non-covalent interactions.

A notable example is the crystal structure of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, an analog of (S)-pyroglutamic acid. The X-ray crystal structure revealed that the molecules form helical assemblies linked by hydrogen bonds. mdpi.com Each molecule is connected to its neighbors by a total of three hydrogen bonds, with four molecules comprising each turn of the helix. mdpi.com This demonstrates the inherent ability of such heterocyclic amino acid derivatives to self-assemble into well-defined supramolecular architectures.

Furthermore, carboxylic acid-terminated self-assembled monolayers (SAMs) on gold surfaces are utilized as biosensors. dojindo.comsigmaaldrich.com These SAMs create an interface for immobilizing proteins, peptides, and other ligands, which can be detected by techniques like Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR). dojindo.comsigmaaldrich.com While not specific to this compound, this technology highlights the potential for its carboxylic acid functionality to be used in the creation of functional surfaces and biosensors.

Challenges and Opportunities in Industrial Scale-Up and Commercialization of this compound Derivatives

The industrial scale-up and commercialization of this compound derivatives present both challenges and opportunities. A significant challenge lies in developing cost-effective and sustainable manufacturing processes. Traditional synthetic methods with low yields and hazardous materials are not economically viable or environmentally acceptable for large-scale production. google.com

However, the development of green synthetic routes, such as those using water as a solvent and achieving high yields, offers a significant opportunity for industrial application. google.com The ability to perform reactions at a gram scale using reusable catalysts, as demonstrated in the synthesis of other carboxylic acids, is a promising step towards industrial viability. nih.gov

The market for these compounds is driven by their application as important intermediates in medicinal chemistry, particularly for the synthesis of antibacterial agents. google.com The demand for new and effective antibiotics to combat resistant strains provides a strong incentive for the commercialization of this compound derivatives.

Key considerations for industrial scale-up include:

Process Optimization: Ensuring high yields, purity, and batch-to-batch consistency.

Cost of Goods: Minimizing the cost of raw materials, reagents, and energy consumption.

Regulatory Compliance: Adhering to safety and environmental regulations.

Supply Chain Management: Establishing a reliable source of starting materials.

Overcoming these challenges will be crucial for unlocking the full commercial potential of this compound and its derivatives in the pharmaceutical and materials science industries.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-oxazolidine-4-carboxylic acid derivatives?

- Methodological Answer : Derivatives of this compound are synthesized via acid-catalyzed cyclization or hydrolysis of oxazolidinone precursors. For example, (2S,4S)-3-acetyl-2-(4-nitrophenyl)oxazolidine-4-carboxylic acid is prepared by dissolving oxazolidine precursors in THF, followed by dropwise addition of LiOH (0.2 N) at 0°C. After stirring overnight, the mixture is acidified (pH 1–2) with KHSO₄ and extracted with ethyl acetate, yielding the product in ~44% yield . Optimizing solvent choice (e.g., THF/water mixtures) and reaction temperature improves yield and purity.

Q. How is this compound characterized in peptide synthesis?

- Methodological Answer : Characterization involves NMR spectroscopy (¹H, ¹³C) and 2D techniques (COSY, HMQC, HMBC) to confirm regiochemistry and stereochemistry. For instance, ¹³C NMR of oxazolidine derivatives shows distinct signals for rotamers (e.g., δC 22.8 and 23.0 for methyl groups, 168.3–170.5 ppm for carbonyl carbons) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural assignments .

Q. What role does this compound play in peptide backbone modification?

- Methodological Answer : As a pseudo-proline residue, it disrupts α-helical conformations and enhances solubility during solid-phase peptide synthesis. The 2,2-dimethyl substitution on the oxazolidine ring induces a cis amide bond conformation (>90% population), enabling controlled folding in peptide chains. This is critical for synthesizing β-turn mimetics .

Advanced Research Questions

Q. How does the incorporation of this compound influence peptide conformational dynamics?

- Methodological Answer : Substituents at the 2-C position dictate the cis-to-trans amide bond ratio. 2,2-Dimethyl derivatives stabilize the cis conformation, while monosubstituted analogs show chirality-dependent behavior (2-S diastereomers favor cis, 2-R favor trans). NMR NOESY experiments and molecular dynamics simulations (e.g., simulated annealing) quantify these effects .

Q. What computational methods predict the conformational effects of this compound in peptides?

- Methodological Answer : Density functional theory (DFT) and Hartree-Fock (HF) calculations assess torsional angles and electronic density (ρ) around the oxazolidine ring. Molecular dynamics (MD) simulations with AMBER force fields model backbone flexibility, revealing stabilization of γ-turns or β-sheet disruptions .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data require cross-validation with 2D techniques (e.g., HMBC for long-range coupling) and independent synthesis of enantiomers. For example, rotameric equilibria in ¹³C NMR spectra are resolved by variable-temperature studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。